molecular formula C21H17N3OS B11064339 5-(3-methylphenyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(3-methylphenyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11064339
M. Wt: 359.4 g/mol
InChI Key: QWTWYKMAWXXXJQ-UHFFFAOYSA-N
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Description

5-(3-methylphenyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-(3-methylphenyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the phenyl and phenoxyphenyl groups. Common reagents used in these reactions include hydrazine, phenyl isocyanate, and various catalysts. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.

    Substitution: The phenyl and phenoxyphenyl groups can undergo substitution reactions, leading to the formation of new compounds with potentially different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other triazole derivatives, 5-(3-methylphenyl)-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique structural features and diverse biological activities. Similar compounds include other triazole derivatives with different substituents on the phenyl and phenoxyphenyl groups. These compounds may exhibit similar or different properties depending on their specific structures.

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-(4-phenoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H17N3OS/c1-15-6-5-7-16(14-15)20-22-23-21(26)24(20)17-10-12-19(13-11-17)25-18-8-3-2-4-9-18/h2-14H,1H3,(H,23,26)

InChI Key

QWTWYKMAWXXXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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